Cas no 55104-41-1 (1H-2-Benzopyran-1-one,3,4-dihydro-7-hydroxy-(9CI))

1H-2-Benzopyran-1-one,3,4-dihydro-7-hydroxy-(9CI) 化学的及び物理的性質
名前と識別子
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- 1H-2-Benzopyran-1-one,3,4-dihydro-7-hydroxy-(9CI)
- 1H-2-Benzopyran-1-one, 3,4-dihydro-7-hydroxy-
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- インチ: 1S/C9H8O3/c10-7-2-1-6-3-4-12-9(11)8(6)5-7/h1-2,5,10H,3-4H2
- InChIKey: BXXZHPYUINLWKI-UHFFFAOYSA-N
- SMILES: C1OC(=O)C2=CC(O)=CC=C2C1
1H-2-Benzopyran-1-one,3,4-dihydro-7-hydroxy-(9CI) 関連文献
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
1H-2-Benzopyran-1-one,3,4-dihydro-7-hydroxy-(9CI)に関する追加情報
1H-2-Benzopyran-1-one,3,4-dihydro-7-hydroxy-(9CI) (CAS 55104-41-1): A Comprehensive Overview
The chemical compound 1H-2-Benzopyran-1-one,3,4-dihydro-7-hydroxy-(9CI) with CAS number 55104-41-1 is a fascinating molecule that has garnered significant attention in various scientific and industrial applications. This dihydrobenzopyran derivative belongs to the class of organic compounds known as coumarins, which are widely recognized for their diverse biological activities and industrial uses.
Chemically, 1H-2-Benzopyran-1-one,3,4-dihydro-7-hydroxy-(9CI) features a benzopyran core structure with hydroxyl substitution at the 7-position and saturation at the 3,4-positions. This specific molecular configuration contributes to its unique physicochemical properties, including moderate polarity and specific hydrogen bonding capabilities. Researchers have shown particular interest in this compound's potential as a pharmacophore in drug discovery programs, especially in the development of novel therapeutic agents.
Recent scientific literature highlights the growing importance of dihydrobenzopyran derivatives in medicinal chemistry. The 7-hydroxy substitution pattern in CAS 55104-41-1 is particularly noteworthy as it often enhances biological activity through improved target binding and pharmacokinetic properties. Many researchers are investigating this compound's potential as a building block for selective enzyme inhibitors, with applications ranging from inflammation modulation to metabolic disorder treatments.
In the field of material science, 1H-2-Benzopyran-1-one,3,4-dihydro-7-hydroxy-(9CI) has shown promise as a precursor for advanced functional materials. Its ability to participate in various chemical transformations makes it valuable for creating photoactive materials and molecular sensors. The compound's fluorescence properties have been explored for potential applications in optical materials and bioimaging probes, aligning with current trends in nanotechnology and diagnostic tools development.
The synthesis and production of CAS 55104-41-1 typically involve multi-step organic transformations starting from readily available phenolic precursors. Modern synthetic approaches emphasize green chemistry principles, including catalyst optimization and solvent selection, to improve yield and reduce environmental impact. These developments respond to the growing demand for sustainable chemical production methods in the pharmaceutical and specialty chemicals industries.
Analytical characterization of 1H-2-Benzopyran-1-one,3,4-dihydro-7-hydroxy-(9CI) employs standard techniques such as HPLC, NMR spectroscopy, and mass spectrometry. Quality control protocols for this compound focus on purity assessment and structural confirmation, which are critical for research and industrial applications. Recent advancements in analytical technology have enabled more precise characterization of such complex organic molecules, facilitating their use in high-value applications.
From a commercial perspective, CAS 55104-41-1 serves as an important intermediate in fine chemical synthesis. The global market for specialty benzopyran derivatives has shown steady growth, driven by increasing research activities in pharmaceutical development and functional materials. Suppliers typically offer this compound in various quantities, from milligram-scale for research purposes to kilogram quantities for industrial applications, with purity grades ranging from technical to ultra-high purity.
Safety considerations for handling 1H-2-Benzopyran-1-one,3,4-dihydro-7-hydroxy-(9CI) follow standard laboratory practices for organic compounds. While not classified as highly hazardous, proper personal protective equipment and adequate ventilation are recommended during handling. The compound's material safety data sheet provides detailed information about storage conditions, handling procedures, and first aid measures, reflecting the chemical industry's commitment to responsible chemical management.
Future research directions for CAS 55104-41-1 may explore its potential in emerging fields such as metal-organic frameworks (MOFs) and supramolecular chemistry. The compound's structural features make it an interesting candidate for designing novel molecular recognition systems and functional materials with tailored properties. Additionally, its potential biological activities warrant further investigation in the context of drug discovery and medicinal chemistry applications.
For researchers and industry professionals seeking information about 1H-2-Benzopyran-1-one,3,4-dihydro-7-hydroxy-(9CI), reliable sources include scientific databases, chemical supplier catalogs, and specialized literature on heterocyclic chemistry. The compound's unique structural features and potential applications ensure its continued relevance in both academic research and industrial development, particularly in the rapidly evolving fields of pharmaceutical sciences and advanced materials.
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